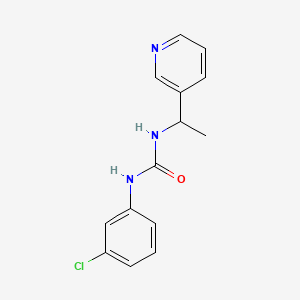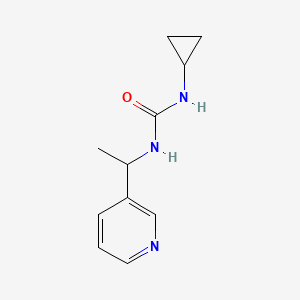
N-(3-methylbutan-2-yl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylbutan-2-yl)oxolane-2-carboxamide, also known as A-796260, is a selective and potent agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and are involved in the regulation of inflammation and immune response. The discovery of selective CB2 agonists like A-796260 has led to the development of potential therapeutic agents for various inflammatory and autoimmune diseases.
Wirkmechanismus
N-(3-methylbutan-2-yl)oxolane-2-carboxamide selectively binds to CB2 receptors and activates downstream signaling pathways that result in the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This leads to a reduction in inflammation and immune response. Unlike CB1 receptors, which are primarily expressed in the central nervous system and are involved in the regulation of pain and appetite, CB2 receptors are primarily expressed in immune cells and are not associated with psychoactive effects.
Biochemical and physiological effects:
N-(3-methylbutan-2-yl)oxolane-2-carboxamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have immunomodulatory effects, such as the promotion of regulatory T cell differentiation and the inhibition of dendritic cell maturation. N-(3-methylbutan-2-yl)oxolane-2-carboxamide has a long half-life and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methylbutan-2-yl)oxolane-2-carboxamide is a selective and potent CB2 agonist, making it a useful tool for studying the role of CB2 receptors in inflammation and immune response. However, its low yield and complex synthesis method make it difficult to produce in large quantities. Additionally, its selectivity for CB2 receptors may limit its usefulness in studying the effects of cannabinoids on other biological pathways.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methylbutan-2-yl)oxolane-2-carboxamide. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the complexity of the synthesis process. Another area of interest is the investigation of the potential therapeutic applications of N-(3-methylbutan-2-yl)oxolane-2-carboxamide in human clinical trials. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(3-methylbutan-2-yl)oxolane-2-carboxamide.
Synthesemethoden
N-(3-methylbutan-2-yl)oxolane-2-carboxamide can be synthesized through a multistep process starting from 3-methyl-2-butanone. The key step involves the reaction of 3-methyl-2-butanone with ethyl oxalyl chloride to form ethyl 3-methyl-2-oxobutanoate. This intermediate is then reacted with 2-amino-2-methyl-1-propanol and acetic anhydride to form N-(3-methylbutan-2-yl)oxolane-2-carboxamide. The overall yield of this synthesis is around 10%.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbutan-2-yl)oxolane-2-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. Preclinical studies have shown that N-(3-methylbutan-2-yl)oxolane-2-carboxamide has anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and inflammatory bowel disease. It has also been shown to have analgesic effects in animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
N-(3-methylbutan-2-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-7(2)8(3)11-10(12)9-5-4-6-13-9/h7-9H,4-6H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLZGOCWFKWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)C1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbutan-2-yl)tetrahydrofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)





![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)




